N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
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Overview
Description
N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide is a complex organic compound featuring a benzodioxin ring fused with a pyrrolidine moiety, linked to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring is synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Pyrrolidine Formation: The pyrrolidine ring is introduced via a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Amide Bond Formation: The final step involves coupling the benzodioxin-pyrrolidine intermediate with an acyl chloride or anhydride to form the amide bond under basic or catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., NaOH) are common.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxin ring may facilitate binding to hydrophobic pockets, while the amide group could form hydrogen bonds with active site residues. This dual interaction could modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]acetamide
- N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]propionamide
Uniqueness
Compared to these similar compounds, N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide features an additional ethyl group and a prop-2-enamide moiety. These modifications can significantly alter its chemical reactivity and biological activity, potentially enhancing its efficacy or selectivity as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-18(22)20(4-2)13-19(23)21-9-5-6-15(21)14-7-8-16-17(12-14)25-11-10-24-16/h3,7-8,12,15H,1,4-6,9-11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJGGSOWCKFAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCC1C2=CC3=C(C=C2)OCCO3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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